molecular formula C10H14O5 B1626749 Dimethyl 5-oxocyclohexane-1,3-dicarboxylate CAS No. 87122-06-3

Dimethyl 5-oxocyclohexane-1,3-dicarboxylate

Cat. No.: B1626749
CAS No.: 87122-06-3
M. Wt: 214.21 g/mol
InChI Key: FDKNXVMEWVBHTC-UHFFFAOYSA-N
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Description

Dimethyl 5-oxocyclohexane-1,3-dicarboxylate, also known as dimethyl 5-oxophthalate, is a chemical compound with the molecular formula C10H14O5 and a molecular weight of 214.21 g/mol. This compound is a cyclic ester that has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.

Preparation Methods

Dimethyl 5-oxocyclohexane-1,3-dicarboxylate can be synthesized using various methods. One common synthetic route involves the esterification of 5-oxocyclohexane-1,3-dicarboxylic acid with methanol in the presence of a strong acid catalyst . The reaction conditions typically include refluxing the mixture for several hours to ensure complete esterification. Industrial production methods may involve similar processes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Dimethyl 5-oxocyclohexane-1,3-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in the formation of dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate.

    Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different substituted derivatives

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Dimethyl 5-oxocyclohexane-1,3-dicarboxylate has a wide range of scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block for more complex molecules.

    Biology: This compound is studied for its potential biological activity and its role in biochemical pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.

    Industry: It is used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of dimethyl 5-oxocyclohexane-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily due to its ability to undergo various chemical reactions, which can modify its structure and activity. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Dimethyl 5-oxocyclohexane-1,3-dicarboxylate can be compared with other similar compounds, such as:

    Dimethyl 2-oxocyclohexane-1,3-dicarboxylate: This compound has a similar structure but differs in the position of the oxo group.

    Dimethyl cis- and trans-1,2-dimethylcyclohexane-1,2-dicarboxylate: These compounds have different substitution patterns on the cyclohexane ring.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and properties compared to its analogs .

Properties

IUPAC Name

dimethyl 5-oxocyclohexane-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O5/c1-14-9(12)6-3-7(10(13)15-2)5-8(11)4-6/h6-7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDKNXVMEWVBHTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CC(=O)C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40515648
Record name Dimethyl 5-oxocyclohexane-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40515648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87122-06-3
Record name Dimethyl 5-oxocyclohexane-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40515648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of 5-hydroxy-cyclohexane-1,3-dicarboxylic acid dimethyl ester from step 1 (3.00 g, 13.9 mmol) and triethylamine (5.80 mL, 41.6 mmol) in dimethyl sulfoxide (6.00 mL, 84.5 mmol) and DCM (0.60 mL, 9.36 mmol) was added portion-wise sulfur trioxide-pyridine complex (5.08 g, 31.9 mmol) at 10° C. The reaction mixture was stirred at room temperature for 2 hrs and then quenched with water (50 mL). The aqueous layer was extracted with EtOAc (3×50 mL). The combined organic layers were washed with brine (2×40 mL) and concentrated under reduced pressure. The residue was purified by CombiFlash® system (gradient: 0 to 50% ethyl acetate in DCM over 30 min) to give 2.2 g (74%) the title compound, 5-oxo-cyclohexane-1,3-dicarboxylic acid dimethyl ester. 1H NMR (400 MHz, CDCl3): δ 3.72 (s, 6H), 2.61-2.75 (m, 2H), 2.31-2.47 (m, 3H), 1.83 (ddt, J=2.9, 13.5, 34.4 Hz, 2H), 1.53 (q, J=13.2 Hz, 1H).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
5.8 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Name
Quantity
0.6 mL
Type
reactant
Reaction Step One
Yield
74%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dimethyl 5-oxocyclohexane-1,3-dicarboxylate
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Dimethyl 5-oxocyclohexane-1,3-dicarboxylate
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Dimethyl 5-oxocyclohexane-1,3-dicarboxylate
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